

Application Note: Precision Synthesis of Etilefrine Pivalate (K-30052)

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Compound of Interest

Compound Name: *Etilefrine pivalate*

CAS No.: 85750-39-6

Cat. No.: B194572

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Executive Summary

This application note details the synthesis of **Etilefrine Pivalate** (Code: K-30052), a lipophilic prodrug of the sympathomimetic agent etilefrine. The core synthetic challenge lies in the chemoselective acylation of the phenolic hydroxyl group at position 3, in the presence of two competing nucleophiles: a secondary benzylic alcohol and a secondary amine.

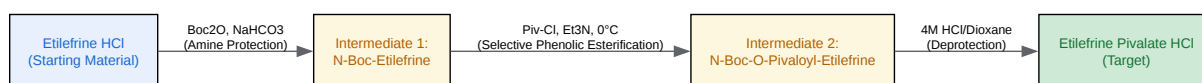
Direct acylation of etilefrine using pivaloyl chloride typically results in a mixture of N-acylated (amide) and O-acylated (ester) products, with N-acylation being thermodynamically favored. To ensure high purity and regioselectivity, this protocol utilizes a Protection-Activation-Deprotection strategy. This method isolates the amine functionality via carbamate protection, exploits the pKa difference between phenolic and aliphatic hydroxyls for selective esterification, and concludes with controlled deprotection.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the nucleophilicity hierarchy:

- N-Protection: The secondary amine is masked with a tert-butyloxycarbonyl (Boc) group. This eliminates the most potent nucleophile and prevents amide formation.
- Selective O-Acylation: The intermediate contains a phenol (pKa ~10) and a secondary alcohol (pKa ~16). By using a weak organic base (e.g., Triethylamine or Pyridine), we selectively generate the phenoxide species, which reacts rapidly with pivaloyl chloride at low temperatures, leaving the aliphatic alcohol untouched.
- Deprotection: Acidolytic cleavage of the Boc group yields the final **Etilefrine Pivalate Hydrochloride** salt.

Workflow Visualization



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Figure 1: Three-stage synthetic pathway ensuring regioselectivity at the phenolic position.

Critical Reagents & Materials

Reagent	CAS No.[1][2][3][4] [5]	Equiv.	Role
Etilefrine HCl	943-17-9	1.0	Starting Material
Di-tert-butyl dicarbonate ()	24424-99-5	1.1	Amine Protecting Group
Pivaloyl Chloride	3282-30-2	1.05	Acylating Agent (Sterically bulky)
Triethylamine (TEA)	121-44-8	2.5	Base (Proton Scavenger)
Dichloromethane (DCM)	75-09-2	Solvent	Reaction Medium (Anhydrous)
Trifluoroacetic Acid (TFA)	76-05-1	Excess	Deprotection Agent (Alt: HCl/Dioxane)

Detailed Experimental Protocol

Phase 1: Chemoselective N-Protection

Objective: Mask the secondary amine to prevent amide formation.

- Setup: Charge a 250 mL round-bottom flask with Etilefrine HCl (10.0 g, 46.0 mmol) and water/dioxane (1:1 v/v, 100 mL).
- Basification: Add (8.5 g, 101 mmol) slowly to the stirring solution. Ensure pH is ~8-9.
- Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate () (11.0 g, 50.6 mmol) dropwise dissolved in 10 mL dioxane.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (SiO₂, DCM:MeOH 9:1). The starting material spot (

~0.1) should disappear, replaced by the N-Boc intermediate (

~0.5).

- Workup:
 - Evaporate dioxane under reduced pressure.
 - Extract the aqueous residue with Ethyl Acetate (mL).
 - Wash combined organics with 1M citric acid (removes unreacted amine) and brine.
 - Dry over and concentrate to yield N-Boc-Etilefrine as a viscous oil or white foam.
 - Yield Target: >90%.

Phase 2: Regioselective O-Acylation

Objective: Esterify the phenolic hydroxyl without affecting the benzylic alcohol. Scientific

Rationale: The pivaloyl group is sterically bulky ("neopentyl" structure). The phenolic hydroxyl is less sterically hindered than the secondary benzylic alcohol. Furthermore, at 0°C with a weak base, the phenoxide is kinetically formed and acylated much faster than the neutral alcohol.

- Setup: Dissolve N-Boc-Etilefrine (10.0 g, 35.5 mmol) in anhydrous DCM (100 mL) under Nitrogen atmosphere.
- Base Addition: Add Triethylamine (5.4 mL, 39.0 mmol). Cool the solution to -5°C to 0°C (Ice/Salt bath).
- Acylation: Add Pivaloyl Chloride (4.4 mL, 35.5 mmol) dropwise over 20 minutes. Crucial: Do not add excess reagent rapidly, or the aliphatic alcohol may react.
- Reaction: Stir at 0°C for 2 hours. Do not heat.

- Validation (In-Process): Check HPLC/TLC. Look for the mono-ester. If di-ester (impurity) forms, it will be more non-polar.
- Workup:
 - Quench with water (50 mL).
 - Separate organic layer. Wash with saturated (removes pivalic acid) and brine.
 - Dry over and concentrate.
 - Purification: If necessary, flash chromatography (Hexane:EtOAc 4:1) to remove any di-ester byproducts.
 - Intermediate: N-Boc-O-Pivaloyl-Etilefrine.

Phase 3: Global Deprotection & Salt Formation

Objective: Remove the Boc group to release the active amine salt.

- Setup: Dissolve the intermediate from Phase 2 in 4M HCl in Dioxane (50 mL) OR DCM (50 mL) + TFA (10 mL).
- Reaction: Stir at room temperature for 1-2 hours.
gas evolution will be observed.
- Isolation:
 - Evaporate the solvent/acid to dryness.
 - Trituration: Add Diethyl Ether () to the residue and stir vigorously. The product should precipitate as a white solid.
 - Filter the solid and wash with cold ether.

- Recrystallization: Recrystallize from Isopropanol/Ether if high purity (>99.5%) is required.
- Final Product: **Etilefrine Pivalate Hydrochloride**.

Quality Control & Characterization

Analytical Specifications

- Appearance: White to off-white crystalline powder.
- Mass Spectrometry (ESI+): m/z 266.17

(Free base calc. for

).

- Solubility: Soluble in water, ethanol; insoluble in ether.

NMR Interpretation Guidelines (NMR, DMSO-)

To validate the structure, focus on the Pivaloyl signal and the Aromatic shift.

Protons	Chemical Shift ()	Multiplicity	Diagnostic Note
Pivaloyl	1.30 - 1.35 ppm	Singlet (9H)	Confirms presence of pivalate ester.
Aromatic Ring	7.0 - 7.5 ppm	Multiplet (4H)	Shifts downfield compared to Etilefrine due to ester electron-withdrawing effect.
Benzylic CH	~4.8 ppm	Multiplet (1H)	Should remain a multiplet coupled to OH (if DMSO is dry) or shift slightly; confirms O-acylation did not occur here (if it did, shift would move to ~5.8 ppm).
Ethyl Group	1.1 (t), 2.9 (q)	Triplet/Quartet	Characteristic of N-ethyl tail.

Selectivity Mechanism Diagram

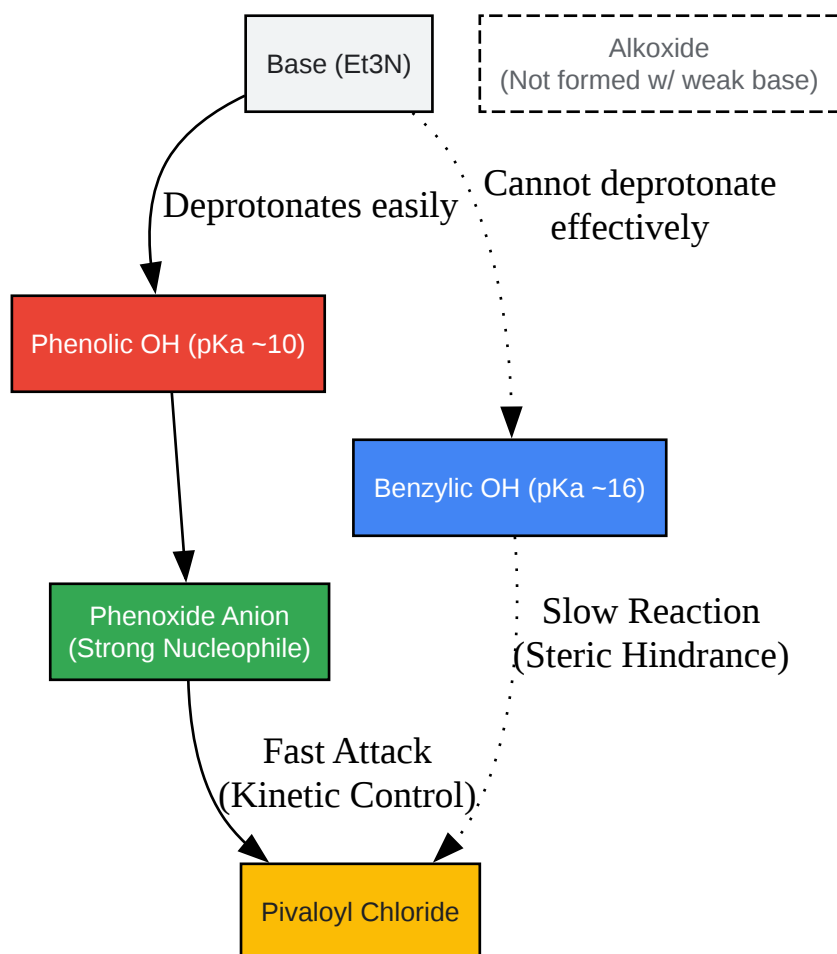


Figure 2: Thermodynamic and Kinetic basis for Chemoselectivity

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Storage and Stability

- **Stability:** **Etilefrine pivalate** is an ester prodrug. It is susceptible to hydrolysis in the presence of moisture.
- **Storage:** Store at -20°C under desiccant.
- **Solution Stability:** Stable in acidic media (pH < 4). Rapidly hydrolyzes in plasma or basic buffers (pH > 7.4) to release active Etilefrine.

References

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